molecular formula C11H8F2Si B14744121 1,1-Difluoro-1,2-dihydronaphtho[1,8-bc]silole CAS No. 711-53-5

1,1-Difluoro-1,2-dihydronaphtho[1,8-bc]silole

Cat. No.: B14744121
CAS No.: 711-53-5
M. Wt: 206.26 g/mol
InChI Key: DQQXIFPEWKSAJK-UHFFFAOYSA-N
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Description

1,1-Difluoro-1,2-dihydronaphtho[1,8-bc]silole is a silicon-containing five-membered cyclic diene. This compound is part of the silole family, known for their unique photophysical properties, particularly aggregation-induced emission (AIE). Siloles are characterized by their ability to fluoresce strongly in the aggregated state, which is a significant departure from the typical aggregation-caused quenching observed in many other chromophores .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Difluoro-1,2-dihydronaphtho[1,8-bc]silole typically involves the functionalization of organic molecules with fluorine substituents. One common method includes the use of radical-mediated ring-opening reactions. For instance, the photochemical iodine atom-transfer ring opening of 1,1-difluoro-2-(1-iodoalkyl)cyclopropanes can be initiated by hexabutylditin, yielding difluorohomoallyl iodides .

Industrial Production Methods

Industrial production methods for similar compounds often involve vapor-phase catalytic fluorination. For example, a mixture of trichloroethane and dichloroethylene can be fluorinated using a fixed-bed chrome-based catalyst under specific temperature and pressure conditions. This method is efficient and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1,1-Difluoro-1,2-dihydronaphtho[1,8-bc]silole can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield silole oxides, while reduction may produce silole hydrides.

Mechanism of Action

The mechanism by which 1,1-Difluoro-1,2-dihydronaphtho[1,8-bc]silole exerts its effects is primarily through its photophysical properties. The compound exhibits aggregation-induced emission (AIE), where the restriction of intramolecular motions in the aggregated state promotes radiative decay of the excited state . This property makes it highly effective in applications requiring strong fluorescence.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Difluoro-1,2-dihydronaphtho[1,8-bc]silole is unique due to its specific fluorine substituents, which enhance its electron acceptability and fast electron mobility. These properties make it particularly suitable for use in electroluminescence devices and other applications requiring efficient light emission .

Properties

CAS No.

711-53-5

Molecular Formula

C11H8F2Si

Molecular Weight

206.26 g/mol

IUPAC Name

2,2-difluoro-2-silatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene

InChI

InChI=1S/C11H8F2Si/c12-14(13)7-9-5-1-3-8-4-2-6-10(14)11(8)9/h1-6H,7H2

InChI Key

DQQXIFPEWKSAJK-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC3=C2C(=CC=C3)[Si]1(F)F

Origin of Product

United States

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